molecular formula C19H17N7O B2558977 2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline CAS No. 1203139-87-0

2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline

Cat. No.: B2558977
CAS No.: 1203139-87-0
M. Wt: 359.393
InChI Key: ADVZUJKDBDRKHT-UHFFFAOYSA-N
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Description

2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core linked to a piperazine ring, which is further connected to a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The final step involves the formation of the triazolopyridazine moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive agent, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

Uniqueness

2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline stands out due to its unique combination of a quinoline core, piperazine ring, and triazolopyridazine moiety. This structure provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities.

Properties

IUPAC Name

quinolin-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19(16-6-5-14-3-1-2-4-15(14)21-16)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVZUJKDBDRKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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